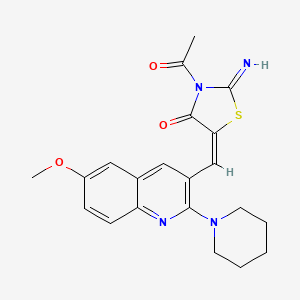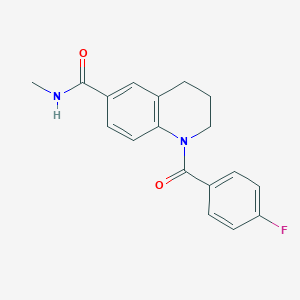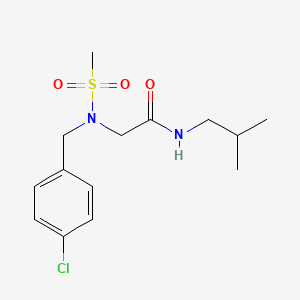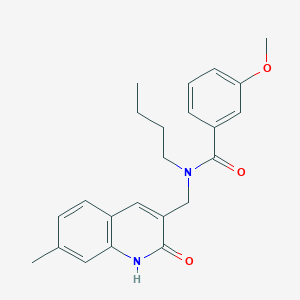
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide, also known as BMH-21, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
Mechanism of Action
The exact mechanism of action of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide is not fully understood. However, it has been suggested that N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide targets the DNA damage response pathway, leading to the activation of the p53 tumor suppressor protein and subsequent induction of apoptosis. N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has also been found to inhibit the activity of DNA repair enzymes, such as PARP-1 and DNA-PK, leading to increased DNA damage and cell death.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to have minimal toxicity in normal cells and tissues, making it a potentially safe and effective anti-cancer agent. It has also been found to have anti-inflammatory properties, suggesting potential applications in other diseases such as arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide is a relatively new compound, and further studies are needed to fully understand its potential applications and limitations. However, its low toxicity and ability to sensitize cancer cells to chemotherapy and radiation therapy make it a promising candidate for further research.
Future Directions
There are several future directions for N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide research, including:
1. Further studies to elucidate the exact mechanism of action of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide and its potential applications in other diseases.
2. Development of more efficient synthesis methods to increase the yield of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide and reduce production costs.
3. Investigation of the potential synergistic effects of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide with other anti-cancer agents.
4. Development of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide derivatives with improved pharmacokinetic properties and increased potency.
5. Clinical trials to assess the safety and efficacy of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide in cancer patients.
In conclusion, N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide is a promising anti-cancer agent that has shown potential in preclinical studies. Further research is needed to fully understand its mechanism of action and potential applications in other diseases. The development of more efficient synthesis methods and clinical trials are necessary steps towards the eventual translation of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide into clinical practice.
Synthesis Methods
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide is synthesized through a multi-step process involving the reaction of 3-methoxybenzoyl chloride with N-butyl-2-amino-7-methylquinoline, followed by the addition of formaldehyde and sodium borohydride. The final product is purified through column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to exhibit anti-cancer properties in various cancer cell lines, including breast, prostate, and lung cancer. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-butyl-3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-5-11-25(23(27)18-7-6-8-20(14-18)28-3)15-19-13-17-10-9-16(2)12-21(17)24-22(19)26/h6-10,12-14H,4-5,11,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDYOYWVXIGXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-methoxy-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

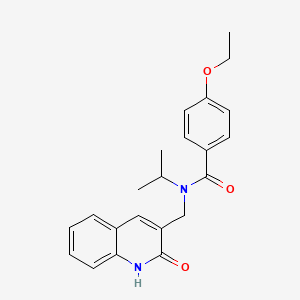

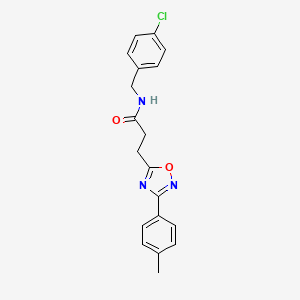
![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7718338.png)
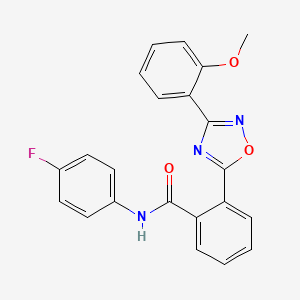
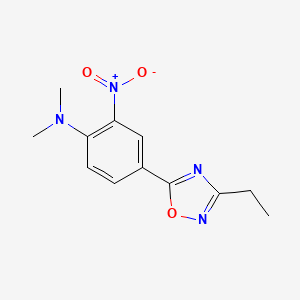


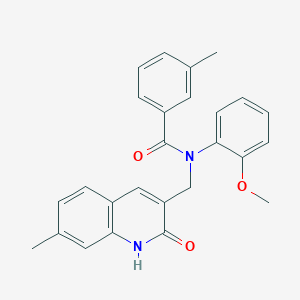
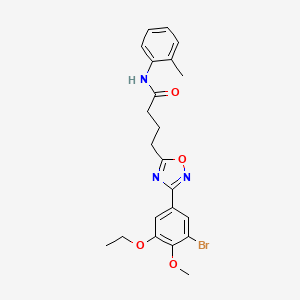
![N-(2-ethyl-6-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718393.png)
